4-Acryloylmorpholine

Catalog No.
S575842
CAS No.
5117-12-4
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acryloylmorpholine

CAS Number

5117-12-4

Product Name

4-Acryloylmorpholine

IUPAC Name

1-morpholin-4-ylprop-2-en-1-one

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2

InChI Key

XLPJNCYCZORXHG-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCOCC1

Synonyms

4-acryloylmorpholine

Canonical SMILES

C=CC(=O)N1CCOCC1

Hydrogels and Drug Delivery:

  • 4-AcM readily undergoes polymerization to form hydrogels. These hydrogels possess properties like biocompatibility, tunable swelling behavior, and the ability to encapsulate drugs [].
  • Research explores incorporating 4-AcM into hydrogels for controlled drug release applications. The cross-linked structure of hydrogels allows for sustained release of the encapsulated drug over time [].

Bioconjugation and Peptide Synthesis:

  • 4-AcM serves as a valuable reagent in bioconjugation reactions due to its reactive acrylate group and the presence of a secondary amine. This allows for the attachment of biomolecules like peptides and proteins to various materials [].
  • The amine group in 4-AcM can also participate in peptide synthesis reactions, offering researchers a versatile tool for constructing complex peptide sequences [].

Membranes and Separation Technologies:

  • The hydrophilic nature and ability to form cross-linked structures make 4-AcM suitable for developing membranes for various separation processes.
  • Research explores utilizing 4-AcM-based membranes for applications like blood plasma separation and purification [].

4-Acryloylmorpholine is an organic compound with the molecular formula C7H11NO2C_7H_{11}NO_2 and a molecular weight of 141.17 g/mol. It is classified as a morpholine derivative, featuring an acryloyl group attached to the nitrogen atom of the morpholine ring. This compound appears as a clear, colorless liquid at room temperature, with a melting point of approximately -35 °C and a density of 1.122 g/mL at 25 °C . The compound is soluble in various organic solvents such as chloroform, acetone, and alcohol, but has limited solubility in water .

ACMO is considered a mild skin irritant and may cause eye irritation upon contact. It is recommended to handle ACMO with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Data:

  • Skin irritation index (primary irritation index - P.I.I.) = 0.5 (low irritation).
Due to its dual functional groups. Notably, it undergoes conjugate reductions when treated with diethylzinc in the presence of cobalt catalysts, yielding β-aminoamides from reactions with N-tosyl aldimines . Additionally, it can engage in aldol reactions with aldehydes, which have been studied for their potential in synthesizing chiral compounds .

Several synthesis methods for 4-acryloylmorpholine have been documented:

  • Direct Reaction: A common method involves the reaction of morpholine with acryloyl chloride in an inert atmosphere, typically using anhydrous solvents to avoid hydrolysis .
  • Catalytic Methods: Cobalt-catalyzed reactions have been employed to enhance yields and selectivity during the synthesis process .
  • Alternative Routes: Other synthetic routes include the use of various catalysts and solvents to optimize conditions for higher purity and yield .

4-Acryloylmorpholine finds applications across multiple industries:

  • Adhesives: Utilized in formulating strong adhesives due to its reactive nature.
  • Coatings: Employed in UV-curable resins and industrial coatings for enhanced durability.
  • Printing Inks: Used in UV printing inks to achieve rapid curing and high-quality finishes.
  • Oil Recovery: Functions as a polymer additive in oil recovery processes.
  • Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals and other chemical products .

Studies on the interactions involving 4-acryloylmorpholine primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to participate in conjugate additions and reductions makes it valuable for synthesizing complex organic molecules. Furthermore, spectroscopic studies have provided insights into its molecular structure and reactivity patterns, aiding in understanding how it interacts with various reagents .

Several compounds share structural similarities with 4-acryloylmorpholine, which can be compared based on their functional groups and applications:

Compound NameMolecular FormulaKey Features
N-AcryloylmorpholineC7H11NO2Similar structure; used in similar applications
4-Acrylamido-1-methylpiperidineC9H14N2O2Contains an amido group; used in polymer chemistry
N-(1-Adamantyl)acrylamideC13H17NOUnique adamantyl group; used in drug design
6-Acrylamido-β-cyclodextrinC20H33N1O7Combines cyclodextrin structure; enhances solubility
N-(2-Hydroxyethyl)acrylamideC6H11NO2Hydroxyethyl group enhances hydrophilicity

The uniqueness of 4-acryloylmorpholine lies in its morpholine ring structure combined with the acryloyl group, providing specific reactivity patterns not found in other similar compounds. This characteristic allows it to be particularly effective in applications requiring both adhesion properties and polymerization capabilities .

Physical Description

Liquid

XLogP3

-0.1

UNII

K0Y58P61JA

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

5117-12-4

Wikipedia

1-(4-morpholinyl)-2-propen-1-one

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Printing ink manufacturing
2-Propen-1-one, 1-(4-morpholinyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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